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HANATOXIN-2

Cat. No.: B1171229
CAS No.: 170780-01-5
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Description

Discovery and Initial Characterization of HANATOXIN-2

This compound was first isolated in 1995 from the venom of the Chilean Rose Tarantula, Grammostola spatulata (previously known as Grammostola spatulata). wikipedia.orgdrugfuture.comresearchgate.net It is a 35-amino acid peptide with a molecular weight of approximately 4.1 kDa and contains three disulfide linkages. wikipedia.orgdrugfuture.com The initial characterization of this compound, along with its counterpart Hanatoxin-1, revealed its unique ability to modify the gating of voltage-dependent potassium (K+) channels. drugfuture.com Specifically, it shifts the voltage dependence of channel opening to more depolarized voltages. drugfuture.com The two forms, HaTx1 and HaTx2, differ by a single amino acid. wikipedia.org

Classification within the Gating Modifier Toxin Family

This compound is a prominent member of the gating modifier toxin family. guidetopharmacology.org This classification is based on its mechanism of action, which involves altering the energetics of ion channel gating rather than blocking the ion permeation pathway. guidetopharmacology.orgt3db.ca Gating modifier toxins, like this compound, typically bind to the voltage-sensing domains (VSDs) of voltage-gated ion channels. guidetopharmacology.orgrupress.org These toxins interact with the S1-S4 voltage-sensing domains, stabilizing the closed state of the channel and making it more difficult to open in response to changes in membrane voltage. guidetopharmacology.orgrupress.org This interaction with the S3b-S4 paddle motif within the VSD is a hallmark of this toxin family. rupress.orgsiemenslab.de Hanatoxin's distinct structure and mode of action led to it being recognized as the founding member of a family of spider toxins that inhibit voltage-gated potassium channels by modifying the voltage-sensor. wikipedia.org

Significance in Ion Channel Research

The discovery of this compound has been transformative for ion channel research. Its specific interaction with the voltage-sensing domains of ion channels has made it an invaluable molecular probe for studying the structure-function relationship of these critical proteins. drugfuture.comresearchgate.net

Detailed Research Findings:

Probing Voltage Sensor Movement: this compound's ability to bind to the S3b-S4 paddle motif has allowed researchers to investigate the conformational changes that occur within the VSD during channel gating. rupress.orgsiemenslab.de Studies have shown that the toxin can stabilize the resting state of the voltage sensor, providing insights into the mechanics of voltage-dependent activation. siemenslab.de

Differentiating Ion Channel Subtypes: this compound exhibits selectivity for certain ion channel subtypes, notably inhibiting Kv2.1 and Kv4.2 channels. wikipedia.orgrupress.org This specificity has been instrumental in dissecting the roles of different channel subtypes in various physiological processes.

Understanding Toxin-Channel Interactions: Research on this compound has revealed the complexity of toxin-channel interactions. The effect of the toxin can vary depending on the specific ion channel it binds to. For instance, while it inhibits Kv2.1 channels, it can activate certain mutants of the Shaker Kv channel. rupress.orgresearchgate.net This has led to the understanding that the precise structural details of the toxin-channel interface determine the functional outcome. rupress.org

Promiscuity and Broader Implications: this compound and other related toxins have been found to be somewhat promiscuous, interacting with different families of voltage-gated ion channels, including certain voltage-activated calcium (CaV) and sodium (NaV) channels. jhu.edu This promiscuity highlights the conserved nature of the voltage-sensor domain across different ion channel families and has broadened the scope of research into the pharmacological targeting of these domains. jhu.edu

The following table summarizes key properties of this compound:

PropertyDescription
Source Venom of the Chilean Rose Tarantula (Grammostola spatulata) wikipedia.orgdrugfuture.com
Molecular Weight ~4.1 kDa wikipedia.orgdrugfuture.com
Amino Acid Count 35 wikipedia.orgdrugfuture.com
Primary Target Voltage-gated potassium (Kv) channels, particularly Kv2.1 and Kv4.2 wikipedia.orgrupress.org
Mechanism of Action Gating modifier; binds to the S3b-S4 voltage-sensor paddle to stabilize the closed state guidetopharmacology.orgrupress.orgsiemenslab.de

Properties

CAS No.

170780-01-5

Molecular Formula

C9H14FNO4

Origin of Product

United States

Biological Origin and Natural Occurrence

Identification of Source Organisms and Venom Gland Expression

Hanatoxin-2 (HaTx2) is a peptide toxin originally isolated from the venom of the Chilean rose tarantula. wikipedia.orguniprot.org This species has been referred to by several scientific names in literature, including Grammostola spatulata, Grammostola rosea, and Phrixotrichus spatulata. wikipedia.orgpnas.org Research confirms that the toxin is specifically produced within the venom gland of the tarantula. uniprot.orguniprot.org

Hanatoxins are the founding members of a family of spider toxins that act as gating modifiers on voltage-gated potassium channels. wikipedia.org this compound is a 35-amino-acid peptide and is highly similar to its counterpart, Hanatoxin-1 (HaTx1). wikipedia.org The two isoforms differ by only a single amino acid at position 13; this compound contains an Alanine (B10760859) at this position, while Hanatoxin-1 has a Serine. wikipedia.orgpnas.org

The table below details the source organism for this compound.

Toxin Name Source Organism (Scientific Name) Common Name

Context of Venom Compositional Analysis

Tarantula venoms are complex chemical arsenals, comprising a diverse mixture of peptides, proteins, and low-molecular-mass organic molecules. nih.gov The specific composition of these venoms is known to be heterogeneous, varying significantly between different species. mdpi.com The venom of Grammostola rosea is no exception and contains a variety of bioactive compounds alongside this compound.

The following table lists some of the notable compounds found in the venom of Grammostola species, placing this compound within its natural biochemical context.

Compound NameToxin Family/TypeSource Species
This compound (HaTx2) Gating modifier peptide (Kappa-theraphotoxin-Gr1b)Grammostola rosea
Hanatoxin-1 (HaTx1)Gating modifier peptide (Kappa-theraphotoxin-Gr1a)Grammostola rosea
GrammotoxinGating modifier peptideGrammostola rosea
GsMTx4Mechanotoxin (Kappa-theraphotoxin-Gr3a)Grammostola rosea
GsAF-IIPeptide Toxin (Kappa-theraphotoxin-Gr2c)Grammostola rosea

Molecular Biology and Gene Expression

Gene Encoding and Transcriptional Regulation

The precise gene sequence and the mechanisms governing the transcriptional regulation of Hanatoxin-2 are not extensively detailed in current literature. However, the amino acid sequence has been determined, providing foundational information for molecular studies. wikipedia.org this compound shares significant sequence homology with other spider toxins, such as SGTx1 (76% identity) and grammotoxin (43% identity), suggesting a common evolutionary origin. wikipedia.org The diversity within this and other toxin families is thought to arise from evolutionary processes like gene duplication and subsequent hypermutation, which allow for the rapid generation of novel toxin variants with distinct target specificities.

This compound is distinguished from Hanatoxin-1 by a single amino acid substitution at position 13, where an Alanine (B10760859) (Ala) in this compound replaces a Serine (Ser) in Hanatoxin-1. wikipedia.orgpnas.org This minor change underscores how subtle variations in the primary amino acid sequence can arise from the underlying genetic code.

Toxin IsoformAmino Acid at Position 13Full Amino Acid Sequence
Hanatoxin-1 (HaTx1) Serine (Ser)Glu-Cys-Arg-Tyr-Leu-Phe-Gly-Gly-Cys-Lys-Thr-Thr-Ser -Asp-Cys-Cys-Lys-His-Leu-Gly-Cys-Lys-Phe-Arg-Asp-Lys-Tyr-Cys-Ala-Trp-Asp-Phe-Thr-Phe-Ser
This compound (HaTx2) Alanine (Ala)Glu-Cys-Arg-Tyr-Leu-Phe-Gly-Gly-Cys-Lys-Thr-Thr-Ala -Asp-Cys-Cys-Lys-His-Leu-Gly-Cys-Lys-Phe-Arg-Asp-Lys-Tyr-Cys-Ala-Trp-Asp-Phe-Thr-Phe-Ser

Post-Translational Modifications and Maturation

Following translation, nascent toxin peptides undergo critical post-translational modifications (PTMs) to achieve their mature, biologically active conformation. For this compound and related toxins, the most significant PTM is the formation of multiple disulfide bonds. These bonds create a highly stable and compact structure known as the inhibitor cysteine knot (ICK) motif. rush.edumdpi.com This structural scaffold, formed by three interlocking disulfide bridges, is crucial for the toxin's stability and its ability to correctly orient key residues for binding to ion channel targets. mdpi.com

Venom peptides like this compound are typically synthesized as larger, inactive precursor proteins (propeptides). mdpi.com This precursor includes a signal peptide that directs it for secretion and a propeptide region that is later removed. The maturation process involves proteolytic cleavage by specific proteases within the venom gland to release the final, active 35-amino-acid toxin. mdpi.com This processing is essential for ensuring the toxin is only activated once it is ready to be secreted as part of the venom. mdpi.com Other PTMs, such as C-terminal amidation, are common in venom peptides and serve to enhance stability and activity, though this specific modification has not been definitively confirmed for this compound.

Heterologous Expression Systems for Recombinant this compound Production

The production of this compound for research and potential therapeutic development relies on heterologous expression systems, as isolation from venom yields very small quantities. nih.gov The choice of expression system is critical, as the correct folding and disulfide bond formation are essential for the toxin's function. Several platforms have been utilized for producing spider toxins, each with distinct advantages and challenges. researchgate.netsci-hub.ru

Escherichia coli (E. coli): This prokaryotic system is often the first choice due to its rapid growth, low cost, and well-understood genetics. huji.ac.il However, producing complex, disulfide-rich peptides like this compound in E. coli is challenging. The reducing environment of the bacterial cytoplasm prevents the formation of disulfide bonds, often leading to misfolded, insoluble protein aggregates known as inclusion bodies. sci-hub.ru Strategies to overcome this include expressing the toxin as a fusion protein with a solubility-enhancing tag or directing its secretion to the periplasm, an oxidizing environment where bacterial enzymes can facilitate correct disulfide bond formation. sci-hub.ruresearchgate.net Despite these strategies, the yield of correctly folded HaTx1 synthesized in E. coli has been reported to be very low. wikipedia.org

Yeast (e.g., Pichia pastoris, Saccharomyces cerevisiae): As eukaryotic organisms, yeasts possess the cellular machinery for more complex PTMs, including disulfide bond formation and glycosylation. nih.gov They can secrete recombinant proteins into the culture medium, which simplifies purification. researchgate.net Yeast systems can often achieve higher yields of correctly folded proteins compared to bacterial systems, making them a strong candidate for producing functional this compound. researchgate.netnih.gov

Insect Cells (Baculovirus Expression Vector System - BEVS): This system is highly effective for producing complex eukaryotic proteins with proper PTMs. cytivalifesciences.com The use of baculovirus to infect insect cell lines like Spodoptera frugiperda (Sf9) can lead to high expression levels of secreted, functional proteins. cytivalifesciences.commatec-conferences.org The Drosophila S2 cell expression system has also been successfully used to produce other ICK spider toxins directly in their correctly folded state, without the need for a fusion protein. nih.gov

Mammalian Cells (e.g., HEK293, CHO): These systems provide the most "human-like" environment for protein folding and PTMs, which can be crucial for therapeutic proteins. researchgate.net However, they are generally more expensive, have slower growth rates, and are more complex to scale up compared to microbial or insect cell systems. cytivalifesciences.com

Expression SystemKey AdvantagesKey DisadvantagesSuitability for this compound
E. coli - Low cost- Rapid growth- High biomass production- Well-established genetics huji.ac.il- Lacks eukaryotic PTM machinery- Incorrect folding and inclusion body formation are common- Reducing cytoplasm prevents disulfide bonds sci-hub.ruChallenging; requires specialized strategies like periplasmic secretion or in vitro refolding, often resulting in low yields. wikipedia.orgsci-hub.ru
Yeast - Can perform PTMs (e.g., disulfide bonds)- High-density culture is possible- Capable of protein secretion, simplifying purification nih.gov- May have different glycosylation patterns than mammalian cells ("hyper-glycosylation")- Optimization for each protein is required researchgate.netHigh potential for producing correctly folded, active toxin at higher yields than bacterial systems. researchgate.net
Insect Cells (BEVS) - High levels of expression- Robust PTM capabilities similar to mammalian cells- Can produce complex, multi-subunit proteins cytivalifesciences.com- More expensive and slower than microbial systems- Baculovirus infection leads to cell death, preventing continuous culture matec-conferences.orgExcellent for producing high-quality, correctly folded toxin for research and preclinical studies. nih.govcytivalifesciences.com
Mammalian Cells - Most accurate PTMs for human-like proteins- High fidelity in protein folding and assembly researchgate.net- High cost- Slow growth rates- Complex culture requirements- Potential for viral contamination cytivalifesciences.comGenerally reserved for therapeutic proteins where precise human-like modifications are essential; less common for initial toxin research.

Structural Biology and Biophysical Characterization

Primary Sequence Analysis and Conservation

Hanatoxin-2 is a 35-amino acid peptide. wikipedia.orgnih.gov It is highly homologous to Hanatoxin-1 (HaTx1), differing only by a single amino acid at position 13, where HaTx2 has an Alanine (B10760859) (Ala) instead of a Serine (Ser). wikipedia.orgpnas.org The primary sequence of this compound is ECRYLFGGCKTTADCCKHLGCKFRDKYCAWDFTFS. ncats.iowikipedia.org

The sequence of this compound shares significant similarity with other spider toxins that act as gating modifiers. For instance, it is highly related to SGTx1, with which it shares approximately 76% homology, and also shows 43% homology with grammotoxin. wikipedia.org This conservation of sequence among these toxins suggests a shared evolutionary origin and a similar mechanism of interacting with their target ion channels. pnas.org The cysteine residues are particularly conserved, forming a specific pattern of disulfide bridges crucial for the toxin's structure and function. researchgate.net

Three-Dimensional Solution Structures (e.g., NMR Spectroscopy)

The three-dimensional structure of the closely related Hanatoxin-1 has been determined using nuclear magnetic resonance (NMR) spectroscopy. proteopedia.orgnih.govrcsb.org Given the single amino acid difference, the solution structure of this compound is presumed to be virtually identical. These studies reveal a compact and well-defined structure. nih.gov The Protein Data Bank (PDB) accession code for the structure of Hanatoxin-1 is 1D1H. proteopedia.orgresearchgate.net The structure is characterized by two short beta-strands, specifically at residues 19-21 and 28-30, connected by a series of four chain reversals. proteopedia.orgnih.govrcsb.org

Structural Motifs and Folds (e.g., Inhibitor Cystine Knot)

A defining feature of this compound's structure is the inhibitor cystine knot (ICK) motif, also known as a knottin. proteopedia.orgnih.govresearchgate.netfrontiersin.org This motif is common among many spider neurotoxins and is formed by three interlocking disulfide bonds. researchgate.netmdpi.com In this compound, these bonds are formed between the cysteine residues at positions 2 and 16, 9 and 21, and 15 and 28. ncats.io This intricate network of disulfide bridges confers significant stability to the peptide, making it resistant to proteolysis and denaturation. The ICK motif serves as a rigid scaffold, presenting a specific surface for interaction with its target ion channels. jhu.edu

Structure-Function Relationships and Active Faces

The function of this compound as a gating modifier is intrinsically linked to its three-dimensional structure. The toxin features a distinct "active face" characterized by a prominent hydrophobic patch surrounded by a ring of charged residues. rcsb.orgmdpi.comrupress.org This amphipathic surface is believed to be critical for its interaction with the voltage-sensor domains of ion channels. mdpi.com The hydrophobic residues are thought to partition into the lipid membrane, allowing the toxin to access its binding site on the channel, which is located within the membrane-spanning region. proteopedia.orgsiemenslab.de

Specifically, Hanatoxin binds to the S3b-S4 paddle motif of the voltage-sensing domain in channels like Kv2.1. proteopedia.orgmdpi.com The interaction stabilizes the channel in a closed or resting state, thereby shifting the voltage-dependence of activation to more depolarized potentials. proteopedia.orgrupress.org The precise nature of this interaction—whether the toxin acts as an inhibitor or an opener—can be influenced by subtle structural differences in both the toxin and the channel. rupress.org

Computational Approaches to Structural Prediction and Interaction Dynamics

Computational methods have been instrumental in elucidating the intricate details of this compound's interaction with its target ion channels.

Molecular Docking Simulations

Molecular docking simulations have been employed to predict the binding modes of Hanatoxin to the voltage sensor of channels like Kv2.1. mdpi.comnih.gov These studies have identified two primary potential binding orientations. mdpi.com In one mode, the toxin interacts with the S3b-S4 paddle from the S2 and S3 helices, while in the other, it approaches from the S1 and S4 helices. mdpi.comnih.gov By correlating these models with experimental mutagenesis data, the binding mode involving interaction with the S2 and S3 helices has been identified as the more probable and functionally relevant one. mdpi.comnih.gov These simulations have also been used to explore the binding of the toxin to the channel in different conformational states (resting vs. open), suggesting that the interactions are less favorable when the channel is in the open state. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have provided further insights into the stability and dynamics of the Hanatoxin-channel complex within a lipid bilayer environment. mdpi.comnih.gov These simulations have confirmed that the toxin can stably embed itself partially within the hydrophobic core of the membrane. mdpi.com MD simulations have been crucial in validating the binding modes predicted by docking, showing that the orientation consistent with experimental data remains stable over the simulation time. mdpi.com Furthermore, these simulations have helped to understand how the toxin's interaction with the lipid bilayer is a critical prerequisite for its binding to the ion channel's voltage sensor. nih.govpsu.edu

Computational Mutagenesis Studies

Molecular dynamics (MD) simulations and molecular docking have been pivotal in understanding how hanatoxins interact with voltage-gated potassium (Kv) channels. mdpi.commdpi.com These computational approaches model the physical movements of atoms and molecules, providing a detailed view of the toxin-channel complex.

One key computational study focused on the interaction between Hanatoxin-1 and the voltage sensor of the human Kv2.1 channel. mdpi.com Using molecular docking and MD simulations, researchers predicted two potential binding modes for the toxin on the channel's voltage sensor in its resting state. mdpi.com The simulations revealed that the most stable and experimentally consistent binding mode involves the toxin interacting with the S3b-S4a paddle of the voltage sensor from the S2 and S3 helices. mdpi.com

Crucially, this study performed computational mutagenesis calculations on the Kv2.1 channel to validate their binding model. The in-silico mutations F278R and E281K on the channel's voltage sensor were shown to weaken the non-bonded interactions between the toxin and the channel, which would likely reduce the toxin's binding affinity. mdpi.comnih.gov These computational findings are consistent with experimental mutagenesis data, lending strong support to the predicted binding orientation. mdpi.com

Furthermore, alanine-scanning mutagenesis studies on SGTx1, a tarantula toxin with high homology to hanatoxins, have identified a specific face of the toxin that is critical for interacting with voltage sensors. scite.ai These studies revealed that a combination of a hydrophobic patch surrounded by polar residues is essential for binding. scite.aipnas.org Mapping the residues that significantly impact function when mutated to alanine onto the toxin's 3D structure has pinpointed the active surface. scite.ai This surface includes critical basic residues and a hydrophobic protrusion composed of aliphatic and aromatic residues. scite.ai Given the structural and functional similarities, it is highly probable that the corresponding residues in this compound play a similar role in its interaction with Kv channels.

The table below summarizes key residues on the Kv2.1 channel that have been computationally and experimentally identified as crucial for the interaction with Hanatoxin-1. While these are mutations on the channel and not the toxin, they define the binding interface from the channel's perspective and thus inform which regions of this compound are likely to be in close contact.

ChannelResidue PositionOriginal Amino AcidMutant Amino AcidPredicted/Observed Effect on Hanatoxin BindingReference
Kv2.1278Phenylalanine (F)Arginine (R)Reduced binding affinity mdpi.com
Kv2.1281Glutamic Acid (E)Lysine (K)Reduced binding affinity mdpi.com
drk1 (Kv2.1 homolog)273Isoleucine (I)Alanine (A)Decreased binding affinity elifesciences.org
drk1 (Kv2.1 homolog)274Phenylalanine (F)Alanine (A)Decreased binding affinity elifesciences.org
drk1 (Kv2.1 homolog)277Glutamic Acid (E)Alanine (A)Decreased binding affinity elifesciences.org

Molecular Mechanisms of Ion Channel Modulation

Specificity for Voltage-Gated Potassium Channels (Kv Channels)

Hanatoxin-2 exhibits a notable specificity for voltage-gated potassium (Kv) channels, a diverse group of membrane proteins crucial for regulating neuronal excitability and other physiological processes. The toxin does not act as a pore blocker; instead, it interacts with the voltage-sensing domains (VSDs) of these channels to modify their activation. nih.gov Early studies demonstrated that this compound and the pore-blocking toxin agitoxin-2 can bind simultaneously to the Kv2.1 channel, indicating that the this compound binding site is distinct from the channel's outer vestibule. nih.gov

Differential Affinity for Kv Subtypes (e.g., Kv2.1, Kv4.2, Kv1.2)

This compound displays a differential affinity for various Kv channel subtypes. It is a potent inhibitor of the Kv2.1 channel, a member of the Shab subfamily, and has been shown to inhibit the Kv4.2 channel, from the Shal subfamily, with a comparable affinity. nih.govnih.gov This suggests a conserved binding site or mechanism of action across different Kv channel families.

In contrast, the interaction of this compound with the Shaker subfamily member, Kv1.2, is less straightforward. While this compound is known to inhibit Kv2.1, it has been observed to activate the Kv1.2 channel. nih.gov This highlights the nuanced and subtype-dependent effects of the toxin. The affinity of this compound for the wild-type Shaker Kv channel is relatively low. nih.gov

Table 1: Binding Affinity of this compound for Different Kv Channel Subtypes

Kv Channel Subtype Reported Affinity (Kd) Effect
Kv2.1 (drk1) ~103 nM nih.gov Inhibition
Kv4.2 Similar to Kv2.1 nih.gov Inhibition
Kv1.2 (Shaker) Low affinity nih.gov Activation nih.gov

Interactions with Other Ion Channels (e.g., CaV Channels)

Beyond its primary targets in the Kv channel family, this compound has been shown to interact with other types of voltage-gated ion channels, albeit with lower affinity. Notably, it can bind to and inhibit the α1A subunit of voltage-gated calcium (CaV) channels. nih.gov However, the binding affinity of this compound for these calcium channels is significantly lower than for its preferred Kv channel targets. nih.gov For instance, a 10 μM concentration of hanatoxin was required to achieve a level of inhibition in CaV channels that was seen with approximately 20 nM for the drk1 K+ channel, suggesting a substantial difference in affinity. nih.gov

Receptor Binding Sites within Voltage-Sensing Domains

A substantial body of evidence indicates that this compound directly interacts with the voltage-sensing domains (VSDs) of Kv channels. nih.govcore.ac.uk The VSD is a modular structure within the channel, typically composed of the first four transmembrane segments (S1-S4), that moves in response to changes in membrane potential to trigger the opening or closing of the ion conduction pore.

Identification of Key Residues and Structural Segments (e.g., S3b-S4 Paddle Motif)

Mutagenesis studies have been instrumental in pinpointing the specific residues and structural motifs that constitute the this compound binding site. A critical region for toxin interaction is the S3b-S4 paddle motif, a helix-turn-helix structure formed by the outer part of the S3 and S4 segments. nih.gov This motif is a key component of the voltage sensor and is thought to undergo conformational changes at the protein-lipid interface during channel gating.

Alanine-scanning mutagenesis of the drk1 channel (a rat homolog of Kv2.1) has identified several key residues in the S3 and S4 segments that, when mutated, significantly alter the binding affinity of this compound. core.ac.uk These residues are clustered at the extracellular ends of these segments, forming a receptor site for the toxin.

Table 2: Effect of Mutations in the drk1 (Kv2.1) Channel on this compound Binding Affinity

Mutation Location Fold Change in Kd Change in Binding Energy (ΔΔG) (kcal/mol)
I273A S3 13 +1.5
F274A S3 25 +1.9
E277A S3 15 +1.6
R290A S4 5 >1.0
R296A S4 5 +0.9
R299Q S4 3 +0.6
R302N S4 2 +0.36

Data adapted from Swartz & MacKinnon, 1997. core.ac.uk

These findings indicate that both hydrophobic (I273, F274) and electrostatic (E277, R290, R296) interactions are crucial for the high-affinity binding of this compound. The significant impact of mutations at these positions underscores the importance of the S3b-S4 paddle as the primary receptor site for the toxin. core.ac.uk

Stoichiometry of Toxin-Channel Interaction

Voltage-gated potassium channels are tetrameric proteins, composed of four identical or homologous subunits arranged around a central pore. Studies on the interaction between this compound and the drk1 channel suggest that multiple toxin molecules can bind to a single channel. nih.gov The concentration dependence of channel inhibition and the kinetics of toxin association and dissociation are consistent with a model where four this compound molecules can bind to a single tetrameric Kv channel, likely one toxin molecule per voltage-sensing domain. nih.govnih.gov This 4:1 stoichiometry is supported by experiments showing that at low concentrations, the toxin can inhibit channel opening, while at higher concentrations, it can induce further shifts in the voltage-dependence of activation, suggesting the binding of additional toxin molecules. nih.gov

Modulation of Gating Kinetics and Energetics

By binding to the voltage-sensing domains, this compound modifies the gating kinetics and energetics of Kv channels, primarily by stabilizing the closed or resting state of the channel. nih.gov This makes it more difficult for the channel to open in response to membrane depolarization.

For the Kv2.1 channel, this compound shifts the voltage-dependence of activation to more positive potentials. nih.govnih.gov In HEK293 cells expressing Kv2.1, 100 nM of the toxin caused an approximately 25 mV depolarizing shift in the half-activation voltage (G½), from +16.6 mV in control conditions to +41.8 mV in the presence of the toxin. researchgate.net This indicates that a stronger depolarization is required to open the channel when the toxin is bound.

The toxin's effect on gating kinetics is also evident in the rates of channel activation and deactivation. For Kv2.1, this compound slows the activation of the channel and accelerates its deactivation, consistent with the stabilization of the closed state. nih.gov Channels that do open in the presence of the toxin close more rapidly upon repolarization. nih.gov

Interestingly, the effect of this compound on the Shaker Kv channel is opposite to that on Kv2.1. In the Shaker channel, the toxin shifts the conductance-voltage relationship to more negative voltages, making it easier to open the channel. nih.gov This demonstrates that the specific structural details of the toxin-channel interface determine whether the toxin acts as an inhibitor or an activator. nih.gov

Influence on Voltage-Dependent Activation and Deactivation

This compound primarily inhibits the activation of voltage-gated potassium (Kv) channels by shifting the voltage-dependence of activation to more positive or depolarized potentials. wikipedia.orgnih.gov This means that a stronger depolarization is required to open the channel in the presence of the toxin. wikipedia.orgmdpi.com This effect has been well-documented for channels such as Kv2.1 and Kv4.2. wikipedia.orgmdpi.com For instance, in the Kv2.1 channel, Hanatoxin shifts the voltage-activation curve to the right on the voltage axis. mdpi.comnih.gov

Interestingly, the effect of Hanatoxin is not uniform across all Kv channels. While it inhibits Kv2.1 and Kv4.2, its interaction with the Shaker Kv channel results in a shift of the conductance-voltage relation to more negative voltages, making the channel easier to open. nih.gov This highlights that the modulatory effect of the toxin is dependent on the specific structure of the channel's voltage-sensing domain. nih.gov

In channels where this compound acts as an inhibitor, those that do manage to open in the presence of the toxin exhibit altered deactivation kinetics. Specifically, upon repolarization of the membrane, these toxin-bound channels deactivate much more rapidly than unbound channels. nih.gov This suggests that the toxin stabilizes a closed state of the channel. nih.gov The toxin is believed to bind to the channel's voltage sensor, and this interaction is voltage-dependent, with the toxin having a higher affinity for the resting state of the sensor. nih.gov

Ion ChannelEffect of this compound on ActivationEffect of this compound on Deactivation
Kv2.1 Inhibition (shifts activation to more positive voltages) wikipedia.orgmdpi.comFaster deactivation nih.gov
Kv4.2 Inhibition (shifts activation to more positive voltages) wikipedia.orgmdpi.comNot specified in the provided context.
Shaker Kv Activation (shifts activation to more negative voltages) nih.govNot specified in the provided context.
α1A voltage-gated Ca2+ channels Inhibition wikipedia.orgpnas.orgNot specified in the provided context.

Effects on Gating Charge Movement

The activation of voltage-gated ion channels is driven by the movement of charged amino acid residues, primarily in the S4 transmembrane segment, in response to changes in the membrane electric field. This movement constitutes the "gating charge." this compound directly influences this process.

Studies have demonstrated that Hanatoxin produces a pronounced inhibition of the gating currents associated with the movement of the voltage sensors, particularly in response to weak depolarizations. nih.gov This inhibition can be as high as 80% for Kv2.1 channels. nih.gov The toxin achieves this by shifting the relationship between gating charge movement and voltage (the Q-V curve) by approximately 40 mV towards more positive voltages. nih.gov This shift indicates that the toxin stabilizes the resting state of the voltage sensor, making it more difficult for the gating charges to move in response to depolarization. nih.gov

The binding affinity of Hanatoxin itself is voltage-dependent, decreasing as the voltage sensors activate. nih.gov This further supports the model where the toxin preferentially binds to and stabilizes the resting conformation of the voltage sensor, thereby impeding the movement of gating charges required for channel opening. nih.gov

Conformational Changes Induced by Toxin Binding

This compound induces specific conformational changes in the voltage-gated ion channel upon binding. It is understood that the toxin does not bind to the pore region of the channel, as evidenced by the fact that it can bind simultaneously with pore-blocking toxins like agitoxin-2. nih.gov Instead, the binding site for Hanatoxin is located on the voltage-sensing domain (VSD) of the channel, which is composed of the S1-S4 transmembrane helices. mdpi.comnih.gov

More specifically, the receptor site for Hanatoxin has been identified to include the S3b-S4a "paddle" of the voltage sensor. mdpi.comnih.gov Upon binding to this region, Hanatoxin restricts the outward movement of the S4 segment, a conformational change that is essential for the opening of the channel's activation gate. wikipedia.org By stabilizing the resting or closed state of the VSD, the toxin hinders the conformational transitions required for channel activation. mdpi.comnih.gov

Molecular dynamics simulations have provided further insight into the conformational effects of Hanatoxin binding. These studies suggest that the toxin partitions into the lipid membrane to access its binding site on the VSD. nih.govnih.gov The binding of Hanatoxin to the resting state of the VSD is energetically more favorable than its binding to the activated state. nih.gov The interaction involves a hydrophobic patch on the toxin molecule that is critical for binding. mdpi.comnih.gov This binding event is thought to physically impede the conformational rearrangements of the VSD that are necessary for the channel to transition from the closed to the open state. nih.gov

Functional Impact on Cellular Electrophysiology

Impact on Neuronal Excitability and Action Potential Dynamics

Hanatoxin-2, as a potent gating modifier of voltage-gated potassium (Kv) channels, significantly influences neuronal excitability and the dynamics of action potentials. wikipedia.orgnih.gov Its primary mechanism involves altering the voltage-dependent activation of these channels, rather than physically blocking the ion conduction pore. nih.gov By binding to the voltage-sensing domain of channels like Kv2.1, this compound stabilizes the closed state, thereby shifting the voltage required for channel opening to more depolarized potentials. nih.govrupress.orgrupress.org This means a stronger stimulus is necessary to activate the outward potassium current that is crucial for repolarizing the neuronal membrane after an action potential.

The primary target of this compound in many central neurons is the Kv2.1 channel, which is a major component of the delayed rectifier potassium current (IK). researchgate.netnih.gov This current plays a key role in regulating the frequency of repetitive action potential firing, especially during sustained high-frequency activity. researchgate.net Research on cultured rat hippocampal neurons has demonstrated that the application of hanatoxin eliminates the glutamate-induced suppression of neuronal firing frequency. nih.gov Glutamate stimulation normally causes a hyperpolarizing shift in the gating of Kv2.1 channels, which suppresses neuronal excitability as a homeostatic mechanism. By blocking this modulation, hanatoxin prevents the suppression of action potential firing. nih.govpnas.org

The impact of hanatoxin on action potential dynamics includes:

Increased Threshold for Firing: By inhibiting the opening of Kv channels at normal threshold potentials, a greater depolarization is required to initiate an action potential.

Altered Repolarization: The rate of membrane repolarization can be slowed due to the reduced outward potassium current. However, studies have also shown that channels that do open in the presence of the toxin can deactivate much faster upon repolarization. nih.gov

Regulation of Firing Frequency: By modulating the delayed rectifier current, hanatoxin directly impacts a neuron's ability to fire repetitively. Inhibition of Kv2.1 by hanatoxin can prevent the activity-dependent suppression of neuronal firing, demonstrating the channel's crucial role in controlling intrinsic excitability. nih.govpnas.org

Interestingly, the effect of hanatoxin can be channel-dependent. While it robustly inhibits Kv2.1 and Kv4.2 channels, its effect on other channels, like the Shaker Kv channel, can be different. rupress.org In studies on Shaker channels, hanatoxin was found to shift the conductance-voltage relationship to more negative voltages, making the channel easier to open. rupress.org This highlights that the precise structural details of the toxin-channel interface determine whether the toxin acts as an inhibitor or an opener. rupress.org

Roles in Cellular Signaling Pathways (e.g., Calcium Dynamics, Protein Trafficking)

The influence of this compound extends beyond direct modulation of membrane potential to impacting intracellular signaling pathways, primarily through its interaction with Kv2.1 channels. researchgate.net These channels are not merely ion conductors; they also function as scaffolding proteins within large macromolecular complexes at specialized plasma membrane microdomains, such as endoplasmic reticulum-plasma membrane junctions (EPJs). nih.govelifesciences.org By altering Kv2.1 function, this compound can indirectly affect associated signaling cascades, including calcium (Ca²⁺) dynamics and protein trafficking. researchgate.net

Calcium Dynamics: Kv2.1 channels are physically and functionally coupled to key players in cellular Ca²⁺ signaling, including L-type calcium channels (LTCCs) and ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum. nih.govelifesciences.org This clustering creates specialized microdomains for Ca²⁺ signaling. researchgate.netnih.gov this compound's modulation of Kv2.1 can disrupt this intricate coupling, thereby influencing somatodendritic Ca²⁺ signals. nih.gov Although primarily known as a Kv channel inhibitor, some evidence suggests that hanatoxin may also directly bind to and inhibit certain voltage-gated Ca²⁺ channels, which would provide a more direct mechanism for altering Ca²⁺ influx. wikipedia.orgopenneurologyjournal.com The regulation of Ca²⁺ influx is critical for a vast array of neuronal processes, including neurotransmitter release, gene expression, and synaptic plasticity. openneurologyjournal.com

Protein Trafficking: Kv2.1 channels have a non-conducting role in regulating the trafficking of other proteins to the cell surface. researchgate.net They can form heterotetrameric channels with other Kv subunits, such as those from the KCNG and KCNH families, and promote their transit to the plasma membrane. t3db.ca Furthermore, Kv2.1 is implicated in the trafficking of vesicles. It plays a role in the calcium-dependent recruitment and release of fusion-competent vesicles in neurons and neuroendocrine cells. t3db.ca While direct studies on this compound's effect on protein trafficking are limited, its ability to modulate Kv2.1 suggests an indirect influence. For instance, the regulation of N-type voltage-gated Ca²⁺ channel (Cav2.2) trafficking by Collapsin Response Mediator Protein-2 (CRMP-2) highlights the complex interplay between ion channels and trafficking machinery, a process that could potentially be perturbed by toxins that alter the function or localization of key channel proteins. nih.gov

Evolutionary Biology and Phylogenetics

Phylogenetic Analysis of HANATOXIN-2 and Related Toxins

This compound (HaTx2) is a peptide toxin originally isolated from the venom of the tarantula Grammostola rosea (formerly Phrixotrichus spatulata). mdpi.compnas.org It belongs to a family of spider toxins that modulate the activity of voltage-gated ion channels. wikipedia.org Phylogenetic analyses, which trace the evolutionary relationships between different toxins, have been crucial in understanding the origins and diversification of HaTx2 and its relatives.

These analyses typically involve comparing the amino acid sequences of various toxins. For instance, a transcriptomic analysis of the venom gland of the spider Selenocosmia jiafu identified a toxin, JFTX-17, which shares 61% similarity with this compound. mdpi.com This similarity suggests a shared evolutionary origin. Such studies often classify toxins into superfamilies and families based on sequence identity and conserved cysteine patterns. mdpi.com The phylogenetic trees generated from these comparisons show that toxins from closely related spider species often cluster together, indicating a common ancestry, while also revealing independent evolutionary trajectories. mdpi.com

Hanatoxin, along with its close relative Hanatoxin-1 (HaTx1), is considered a founding member of a family of spider toxins that act as gating modifiers of voltage-gated potassium (K+) channels. wikipedia.orgnih.gov Its amino acid sequence shows significant homology to other toxins with similar functions, such as SGTx1 (76% identity) and grammotoxin (43% identity). pnas.orgwikipedia.org This sequence conservation, particularly in the arrangement of cysteine residues that form disulfide bonds, is a hallmark of these toxin families and is used to establish their phylogenetic relationships. mdpi.com

The broader phylogenetic context places these spider toxins within a vast and diverse group of venom peptides found across numerous venomous animals, including scorpions, cone snails, and snakes. nih.govnih.gov Many of these toxins have been convergently recruited for venomous functions in different lineages. nih.gov The study of these evolutionary relationships helps to understand how a common molecular scaffold can be adapted to target different ion channels with high specificity. frontiersin.org

ToxinHomology to this compoundSource OrganismPrimary TargetReference
Hanatoxin-1 (HaTx1)High (differs by one amino acid)Grammostola roseaKv2.1 and Kv4.2 channels wikipedia.org
JFTX-1761% similaritySelenocosmia jiafuPredicted to inhibit potassium and sodium channels mdpi.com
SGTx176% identityGrammostola spatulataModifier of Kv2.1 channel gating wikipedia.org
Grammotoxin43% identityGrammostola roseaVoltage-gated Ca2+ channels pnas.orgwikipedia.org
Protoxin-II (β-TRTX-Tp2a)Related ICK peptideThrixopelma pruriensNaV1.7 channels usc.edu.au

Evolutionary Pressures Driving Toxin Diversity and Specificity

The vast diversity of spider venoms, including toxins like this compound, is the result of intense evolutionary pressures. biorxiv.org Venoms are primarily used for predation and defense, and their composition is shaped by the specific ecological needs of the spider. nih.gov This has led to the evolution of complex chemical arsenals containing hundreds of unique peptides, each with a specific function. uq.edu.au

One of the key drivers of toxin evolution is the "arms race" between predator and prey. As prey species evolve resistance to certain toxins, there is strong selective pressure on the spider to develop new, more effective venom components. This co-evolutionary dynamic leads to the rapid diversification of toxin families. oup.com Positive selection, where mutations that confer an advantage are favored, has been identified at specific sites in the genes encoding venom toxins. oup.commdpi.com These "hot spots" of mutation are often located in regions of the toxin that interact directly with their target ion channels, suggesting that changes in these areas can lead to altered potency or specificity. oup.com

Gene duplication is another crucial mechanism in the evolution of toxin diversity. mdpi.com Once a toxin gene is duplicated, one copy can retain its original function while the other is free to accumulate mutations and potentially acquire a new function (neofunctionalization). mdpi.com This process can lead to the emergence of toxins with novel specificities, allowing a single spider species to target a wider range of prey or to use its venom for different purposes, such as defense against predators. nih.gov

The specificity of toxins like this compound for particular subtypes of ion channels is a direct result of these evolutionary pressures. nih.gov The ability to precisely target a specific channel allows for more efficient prey capture or defense with a smaller amount of venom. However, some toxins exhibit a degree of promiscuity, interacting with multiple types of ion channels. nih.govnih.gov For example, Hanatoxin was initially characterized as a potassium channel inhibitor but was later shown to also interact with voltage-gated calcium channels. pnas.orgnih.gov This multifunctionality can be advantageous, allowing a single toxin to have multiple physiological effects on the prey. nih.gov The balance between specificity and promiscuity is a key aspect of venom evolution, shaped by the specific ecological context of the organism.

Conserved Structural and Functional Motifs Across Toxin Families

Despite the vast diversity in their sequences and functions, many spider toxins, including this compound, share conserved structural and functional motifs. mdpi.comfrontiersin.org One of the most prominent of these is the Inhibitor Cysteine Knot (ICK) motif. mdpi.com This structural scaffold is characterized by a ring formed by two disulfide bonds and the intervening peptide backbone, with a third disulfide bond piercing the ring. usc.edu.au This knotted structure confers exceptional stability to the toxin, making it resistant to high temperatures, low pH, and degradation by proteases. nih.govfrontiersin.org The ICK motif is not unique to spiders and is found in toxins from other venomous creatures, highlighting its evolutionary success as a stable framework for presenting functionally important residues. frontiersin.org

Functionally, many gating-modifier toxins like this compound possess an amphipathic nature, with distinct hydrophobic and polar regions. jhu.edu A conserved hydrophobic patch, often formed by residues like phenylalanine, methionine, and tryptophan, is believed to be critical for the toxin's interaction with the cell membrane. mdpi.com It is thought that these toxins partition into the lipid bilayer to reach their target, the voltage-sensing domains (VSDs) of ion channels, which are themselves embedded within the membrane. mdpi.comjhu.edu The size and shape of this hydrophobic patch can vary between toxins, contributing to their different affinities and specificities for various ion channels. mdpi.com

Advanced Research Methodologies for Hanatoxin 2 Studies

Mutagenesis and Chimera Construction for Receptor Mapping

Identifying the precise binding site of Hanatoxin-2 on Kv channels has been achieved through mutagenesis and the creation of chimeric channel constructs. These techniques involve altering the amino acid sequence of the channel to pinpoint residues crucial for toxin interaction.

Alanine-scanning mutagenesis is a systematic approach where individual amino acid residues in a target region are replaced with alanine (B10760859). This helps identify residues that, when mutated, significantly alter toxin affinity. Such studies have successfully mapped the hanatoxin binding site to the S3b-S4a "paddle" motif within the voltage-sensing domain (VSD) of channels like Kv2.1. nih.govrupress.orgmdpi.comnih.gov The S3b-S4 paddle is a helix-turn-helix motif that acts as the primary voltage sensor. rupress.orgresearchgate.net

MethodChannels InvolvedPurposeKey FindingReference
Chimera Constructiondrk1 (Kv2.1) and Shaker K+ channelsTo localize the region responsible for HaTx binding.The S3-S4 linker region contains influential residues for toxin binding. nih.gov
Alanine-Scanning Mutagenesisdrk1 (Kv2.1)To identify specific residues forming the HaTx binding site.Residues at the outer edges of the S3 and S4 helices form the binding sites. nih.gov
Paddle Chimera ConstructionShaker and Kv2.1 channelsTo determine the role of the S3b-S4 paddle in toxin action.The paddle motif determines whether hanatoxin inhibits or facilitates channel opening. rupress.org
Computational MutagenesisHuman Kv2.1To analyze the effect of specific mutations on toxin binding affinity.Mutations F278R and E281K are predicted to reduce toxin binding by weakening non-bonded interactions. mdpi.comnih.gov

Spectroscopic Techniques for Conformational Analysis (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for determining the three-dimensional solution structure of this compound and its homologs, like Hanatoxin-1 and SGTx1. rupress.orgresearchgate.net This technique provides detailed information about the toxin's fold and the spatial arrangement of its amino acid residues. t3db.caox.ac.uk

The NMR structure of hanatoxin reveals a compact fold, characterized by the inhibitor cystine knot (ICK) motif, which is common to many spider toxins. rupress.orgresearchgate.net This structure highlights a distinct molecular surface, featuring a prominent cluster of hydrophobic residues (including tryptophan, leucine, and phenylalanine) surrounded by polar and charged residues. rupress.orgelifesciences.orgelifesciences.org This amphipathic nature is believed to be critical for its function, allowing the toxin to partition into the cell membrane to access its binding site on the voltage sensor. rupress.orgelifesciences.org NMR studies on related toxins confirm this structural arrangement is a common feature for gating modifiers that target Kv channels within the membrane environment. elifesciences.org

ToxinPDB Accession CodeKey Structural FeaturesTechniqueReference
Hanatoxin-11D1HInhibitor Cystine Knot (ICK) motif, cluster of hydrophobic residues surrounded by polar residues.NMR Spectroscopy researchgate.nett3db.ca
SGTx11LA480% sequence identity and similar 3D solution structure to hanatoxin.NMR Spectroscopy rupress.orgresearchgate.net

Bioinformatic and Computational Analyses

Bioinformatic and computational methods, particularly molecular dynamics (MD) simulations and molecular docking, have provided dynamic and energetic insights into the this compound-channel interaction that complement experimental data. rupress.orgmdpi.comnih.gov These in silico approaches model the binding of the toxin to the voltage sensor of the Kv2.1 channel. mdpi.comnih.gov

Molecular docking simulations predict potential binding poses of the toxin on the channel's voltage sensor. mdpi.comnih.gov For HaTx1 and the Kv2.1 voltage sensor, these calculations have predicted two primary binding modes. mdpi.comnih.gov By comparing these models with experimental data from mutagenesis studies, researchers have been able to identify the most likely binding orientation, where the toxin interacts with the S3b-S4a paddle from the S2 and S3 helices. mdpi.comnih.gov

MD simulations are then used to assess the stability of these docked complexes within a realistic lipid bilayer environment and to observe the dynamics of the interaction over time. mdpi.comnih.govpsu.edu These simulations have shown that the toxin-channel complex is stable and that the hydrophobic face of the toxin interacts with the lipid core of the membrane while its polar residues interact with lipid headgroups and water. mdpi.com Computational mutagenesis calculations can further probe the energetic contributions of specific residues to the binding affinity, corroborating experimental findings and providing a detailed picture of the forces, such as hydrophobic and electrostatic interactions, that stabilize the complex. mdpi.comnih.govresearchgate.net

Analysis TypeSystem ModeledKey InsightReference
Molecular Docking & MD SimulationHaTx1 and human Kv2.1 Voltage Sensor (VS)Predicted two stable binding modes; one mode is consistent with mutagenesis data, where the toxin binds the S3b-S4a paddle from the S2 and S3 helices. mdpi.comnih.gov
Molecular Dynamics (MD) SimulationHanatoxin and lipid bilayerShowed that the toxin's hydrophobic patch interacts with the bilayer core, while its polar regions interact with lipid headgroups. mdpi.com
Computational MutagenesisHaTx1 and mutant Kv2.1 VSCalculated that mutations F278R and E281K reduce toxin binding affinity by weakening non-bonded interactions. mdpi.comnih.gov
Homology Modeling & Molecular SimulationHanatoxin and S3C fragment of Kv2.1Indicated that both hydrophobic and electrostatic interactions are crucial for stabilizing toxin binding. researchgate.net

Conceptual Frameworks and Research Paradigms

HANATOXIN-2 as a Molecular Probe for Ion Channel Structure and Function

This compound (HaTx2), a toxin isolated from the venom of the tarantula Grammostola spatulata, has emerged as a critical molecular tool for dissecting the intricate relationship between the structure and function of voltage-gated ion channels. wikipedia.orguq.edu.au Its utility as a molecular probe stems from its specific interaction with the voltage-sensing domains (VSDs) of these channels, providing a unique lens through which to study their gating mechanisms. rupress.orgnih.govnih.gov

Voltage-gated ion channels are fundamental to electrical signaling in biological systems, possessing a modular architecture. This consists of a central pore domain, which dictates ion selectivity (e.g., K+, Ca2+, or Na+), and four surrounding VSDs that control the opening and closing of this pore. rupress.orgguidetopharmacology.org Each VSD is composed of four transmembrane helices (S1-S4). rupress.orgnih.gov this compound primarily targets the S3b-S4 paddle motif within the VSD, a region crucial for voltage sensing. rupress.orgnih.govrupress.org

The interaction of this compound with ion channels is characterized by its ability to modify channel gating rather than physically blocking the ion conduction pathway. wikipedia.orgpnas.org This is a key distinction from pore-blocking toxins. acs.org Studies have shown that hanatoxin can bind to multiple sites on the surface of a single channel, with evidence suggesting that three to four toxin molecules can bind to the four VSDs of one channel. nih.govacs.org This interaction alters the energetics of channel activation, typically requiring a stronger depolarization to open the channel. wikipedia.orgmdpi.com

The specificity of this compound for the VSD has been elegantly demonstrated through mutagenesis and the creation of chimeric channels. For instance, swapping the S3b-S4 paddle motifs between different Kv channels, such as Kv2.1 and the Shaker Kv channel, revealed that the effect of the toxin—whether it inhibits or facilitates opening—is determined by the origin of the paddle motif. rupress.orgnih.gov This highlights the importance of the fine structural details at the toxin-channel interface. rupress.orgnih.gov

Furthermore, the ability of this compound and a pore-blocking toxin like agitoxin-2 to bind simultaneously to a K+ channel confirms that their binding sites are distinct and that hanatoxin's receptor is located outside the central pore axis. nih.gov These findings solidify the role of this compound as an invaluable molecular probe, allowing researchers to investigate the structure and function of the voltage-sensing machinery in isolation from the pore domain.

Contributions to Understanding Voltage-Sensing Mechanisms

The study of this compound has significantly advanced our understanding of the mechanisms underlying voltage-sensing in ion channels. By acting as a gating modifier, the toxin provides insights into the conformational changes that the VSD undergoes during channel activation and deactivation. rupress.orgnih.gov

This compound inhibits the activation of certain voltage-gated potassium (Kv) channels, such as Kv2.1, by stabilizing a closed or resting state of the channel. rupress.orgnih.govnih.gov It achieves this by binding to the S3b-S4 paddle of the VSD, a critical component of the voltage-sensing apparatus. rupress.orgnih.govrupress.org This interaction restricts the movement of the voltage sensor, making it more difficult for the channel to open in response to membrane depolarization. wikipedia.org This is evidenced by a rightward shift in the conductance-voltage (G-V) relationship, meaning a more positive voltage is required to activate the channel. rupress.orgrupress.org

Conversely, in the Shaker Kv channel, this compound has been observed to facilitate channel opening by shifting the G-V relationship to more negative voltages. rupress.orgnih.gov This surprising finding, along with studies on chimeric channels, demonstrates that the effect of the toxin is not merely a consequence of where it binds, but is intricately dependent on the specific amino acid interactions at the toxin-channel interface. rupress.orgnih.govnih.gov These interactions determine whether the toxin acts as an inhibitor or an activator. rupress.orgnih.gov

Research has pinpointed key residues on both the toxin and the channel that are crucial for this interaction. Mutagenesis studies on the Kv2.1 channel have identified residues in the S3b and S4 helices as being part of the hanatoxin binding site. nih.govrupress.org Computational models and molecular dynamics simulations suggest that this compound binds to the S3b-S4a paddle from the S2 and S3 helices, with both hydrophobic and electrostatic interactions playing a significant role. rupress.orgwindows.netnih.gov

The prevailing view is that tarantula toxins like this compound partition into the lipid membrane and interact with the VSD from within the bilayer. rupress.org This is supported by the amphipathic nature of the toxin's active surface and its ability to localize to the interfacial region of the membrane. researchgate.netusp.br This mode of interaction allows the toxin to "trap" the voltage sensor in a particular conformation, thereby modulating channel gating. pnas.org

The detailed research findings on this compound's interaction with Kv channels have provided a deeper understanding of the dynamic nature of the voltage sensor and the subtle structural variations that can lead to profound functional differences.

Insights for Rational Design of Ion Channel Modulators

The detailed understanding of the structure-activity relationships of this compound provides a valuable framework for the rational design of novel ion channel modulators. rjptonline.orgresearchgate.net By serving as a prototype for a gating modifier toxin, this compound offers a blueprint for developing new therapeutic agents that target the VSD of ion channels, a domain that has been relatively underexploited for therapeutic purposes. nih.govpnas.org

The key insights for drug design derived from this compound research include:

Targeting the Voltage-Sensing Domain: this compound demonstrates that the VSD is a viable and specific drug target. nih.govpnas.org Unlike pore blockers, which often suffer from a lack of selectivity due to the conserved nature of the pore region, modulators targeting the less conserved VSDs could offer greater subtype specificity. uq.edu.au

Leveraging the "Paddle Motif": The S3b-S4 paddle motif has been identified as a "hotspot" for toxin interaction and a portable functional module. rupress.orgrupress.org This knowledge can be used to design small molecules or peptides that mimic the interaction of this compound with this specific region to achieve desired modulatory effects.

Exploiting the Inhibitor Cystine Knot (ICK) Motif: this compound possesses a stable ICK structural motif, which is a common feature in many venom peptides. mdpi.comresearchgate.netmdpi.com This rigid and compact scaffold is resistant to chemical, thermal, and proteolytic degradation, making it an attractive template for developing robust drug candidates. researchgate.net The hypervariable loops between the disulfide bonds can be engineered to enhance potency and selectivity for specific ion channel subtypes. researchgate.net

Understanding Promiscuity and Selectivity: this compound exhibits a degree of promiscuity, interacting with various Kv channel subtypes and even some voltage-gated calcium (CaV) and sodium (NaV) channels. pnas.orgjhu.edu Studying the structural basis for this promiscuity, as well as the features that confer selectivity in related toxins, can guide the design of modulators with tailored selectivity profiles. uq.edu.aujhu.edu For instance, while this compound and the related toxin SGTx1 have similar structures and mechanisms, they exhibit different affinities for various channels, highlighting the importance of subtle structural differences. rupress.org

Membrane Partitioning: The ability of this compound to partition into the cell membrane is a crucial aspect of its mechanism. rupress.orgresearchgate.net Designing molecules with appropriate amphipathic properties could enhance their ability to reach and interact with the membrane-embedded VSD.

The structural and functional data gathered from studies on this compound and its interaction with ion channels provide a solid foundation for structure-based drug design. rjptonline.org By using this compound as a molecular template, it is possible to design and synthesize novel peptides or small molecules with improved potency, selectivity, and stability for the treatment of a wide range of channelopathies, including neurological disorders and autoimmune diseases. nih.govacs.orgpnas.orgpnas.org

Table of Research Findings on this compound and Ion Channel Interaction

Feature Finding Significance
Target Site S3b-S4 voltage-sensor paddle Demonstrates the VSD as a druggable target distinct from the pore.
Mechanism Gating modification (not pore blocking) Allows for nuanced modulation of channel activity.
Binding Stoichiometry 3-4 toxin molecules per channel Suggests multiple interaction sites on the VSDs.
Structural Motif Inhibitor Cystine Knot (ICK) Provides a stable and versatile scaffold for drug design.
Channel Selectivity Primarily Kv2.1 and Kv4.2, but also affects other Kv, CaV, and NaV channels Offers insights into designing modulators with specific or broad activity profiles.
Interaction Nature Dependent on fine structural details of the toxin-channel interface Highlights the potential for creating highly specific modulators.

| Membrane Interaction | Partitions into the lipid bilayer to access the VSD | Informs the design of molecules with appropriate physicochemical properties. |

Table of Compounds Mentioned

Compound Name
This compound
Agitoxin-2
GxTx-1E
SGTx1
Grammotoxin
ProTx-I
ProTx-II
PaurTx3
Magi5
JzTx-I
JzTx-III
VSTx1
HpTx2
PaTx1
CcoTx1
HwTx-IV
Vanillotoxin (VaTx1)
α-Dendrotoxin
Charybdotoxin
ShK toxin
Tertiapin
Correolide
Retigabine
Ziconotide
Linaclotide
κ-conotoxin PVIIA
Hainantoxin-XVIII-7

Q & A

Q. What experimental approaches are recommended for characterizing the structural properties of hanatoxin-2?

To determine this compound’s structural features, use nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of its conformation in solution, complemented by X-ray crystallography for solid-state structural validation. Circular dichroism (CD) spectroscopy can assess secondary structure stability under varying pH or temperature conditions. For novel derivatives, ensure purity (>95%) via HPLC and validate identity using mass spectrometry (MS) and elemental analysis .

Table 1: Structural Characterization Techniques

MethodApplicationConsiderations
NMRConformational dynamics in solutionRequires high-purity samples; solvent compatibility critical
X-ray3D crystal structureCrystallization challenges may arise for flexible peptides
CDSecondary structure stabilityLimited to soluble samples; temperature/pH control required

Q. How can researchers ensure reproducibility in this compound experiments?

Document all protocols in detail, including buffer compositions, toxin concentrations, and equipment calibration parameters. Use standardized reference compounds (e.g., Kv channel inhibitors) as positive controls. Share raw data (e.g., electrophysiology traces, spectral files) in supplementary materials to enable independent validation .

Q. What methodologies are effective for evaluating this compound’s binding affinity to voltage-gated potassium (Kv) channels?

Employ patch-clamp electrophysiology to measure current inhibition in Kv2.1-expressing cells, using dose-response curves to calculate IC50 values. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics (e.g., Kd, on/off rates). Include negative controls (e.g., scrambled peptide variants) to confirm specificity .

Advanced Research Questions

Q. How should researchers design studies to resolve discrepancies in this compound’s reported pharmacological selectivity?

Systematically compare this compound’s effects across Kv subfamilies (e.g., Kv1, Kv2, Kv4) using heterologous expression systems. Perform meta-analyses of existing data to identify confounding variables (e.g., assay temperature, cell type). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address knowledge gaps .

Q. What strategies are recommended for validating conflicting data on this compound’s mechanism of action?

Apply contradiction analysis frameworks:

  • Replicate experiments under identical conditions (e.g., ionic strength, voltage protocols).
  • Cross-validate results using orthogonal methods (e.g., mutagenesis + molecular dynamics simulations).
  • Review primary literature for methodological variations (e.g., toxin sourcing, purity assays) that may explain disparities .

Q. How can researchers optimize this compound’s stability for long-term pharmacological studies?

Conduct accelerated stability testing under stress conditions (e.g., oxidative, thermal). Use lyophilization with cryoprotectants (e.g., trehalose) for storage. Monitor degradation via HPLC-MS and bioactivity assays. For in vivo applications, consider PEGylation or encapsulation in lipid nanoparticles to enhance half-life .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships?

Use nonlinear regression (e.g., Hill equation) to calculate IC50/EC50 values. Report confidence intervals and p-values from ANOVA or Student’s t-tests for group comparisons. For small sample sizes, apply bootstrap resampling to reduce bias .

Q. How should researchers conduct systematic reviews of this compound’s biological effects?

Follow PRISMA guidelines:

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies, in vitro models).
  • Use Boolean search strings (e.g., "this compound AND Kv2.1 AND inhibition") across PubMed, Scopus, and Web of Science.
  • Create an annotated bibliography summarizing methodologies, results, and limitations .

Tables for Comparative Analysis

Table 2: Pharmacological Data Validation Methods

IssueValidation ApproachExample
IC50 variabilityReplicate assays across labsCompare results from HEK293 vs. CHO cells
Off-target effectsCompetitive binding assaysTest against unrelated ion channels (e.g., Nav1.7)
Batch-to-batch variabilityQC metrics (HPLC purity, MS)Require ≥95% purity for all batches

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.